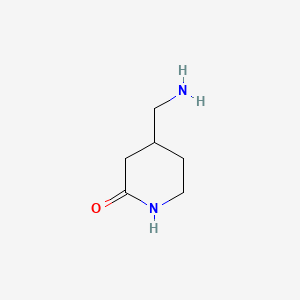

4-(AMINOMETHYL)PIPERIDIN-2-ONE

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(aminomethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-4-5-1-2-8-6(9)3-5/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSUPYKXVPAKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305320 | |

| Record name | 4-(Aminomethyl)-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234615-77-0 | |

| Record name | 4-(Aminomethyl)-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Elucidation of the Structure of 4-(Aminomethyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-(aminomethyl)piperidin-2-one, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key chemical identifiers, predicted properties, and a detailed (though currently unavailable in direct experimental form) roadmap for its structural characterization through spectroscopic methods. Furthermore, it delves into a potential synthetic pathway and explores the biological relevance of its derivatives as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.

Chemical Identity and Properties

This compound is a derivative of piperidine featuring both an aminomethyl substituent at the 4-position and a carbonyl group at the 2-position, rendering it a lactam.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | PubChem |

| Molecular Weight | 128.17 g/mol | PubChem |

| Canonical SMILES | C1C(CN)CC(=O)NC1 | PubChem |

| InChIKey | BSSUPYKXVPAKLX-UHFFFAOYSA-N | PubChem |

| CAS Number | 1234615-77-0 | ChemicalBook[1] |

| Predicted XlogP3 | -1.5 | PubChem |

| Predicted Hydrogen Bond Donor Count | 2 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |

| Predicted Rotatable Bond Count | 1 | PubChem |

Spectroscopic Data for Structure Elucidation (Projected)

¹H NMR Spectroscopy (Projected)

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the aminomethyl group, and the amide proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂-NH₂ (aminomethyl) | ~2.7 - 2.9 | d | 2H |

| H-3 (axial & equatorial) | ~2.2 - 2.5 | m | 2H |

| H-4 | ~1.8 - 2.0 | m | 1H |

| H-5 (axial & equatorial) | ~1.6 - 1.9 | m | 2H |

| H-6 (axial & equatorial) | ~3.1 - 3.4 | m | 2H |

| -NH- (amide) | ~7.5 - 8.5 | br s | 1H |

| -NH₂ (amine) | ~1.5 - 2.5 (variable) | br s | 2H |

¹³C NMR Spectroscopy (Projected)

The carbon NMR spectrum will be characterized by signals corresponding to the carbonyl carbon, the four methylene carbons of the piperidine ring, the methine carbon at the 4-position, and the aminomethyl carbon.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (amide carbonyl) | ~170 - 175 |

| -CH₂-NH₂ (aminomethyl) | ~45 - 50 |

| C-3 | ~30 - 35 |

| C-4 | ~35 - 40 |

| C-5 | ~25 - 30 |

| C-6 | ~40 - 45 |

Infrared (IR) Spectroscopy (Projected)

The IR spectrum is a valuable tool for identifying key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amide) | 3200 - 3400 | Medium |

| N-H stretch (amine) | 3300 - 3500 | Medium (two bands) |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O stretch (amide) | 1640 - 1680 | Strong |

| N-H bend (amine) | 1590 - 1650 | Medium |

Mass Spectrometry (Projected)

Mass spectrometry will confirm the molecular weight of the compound.

| Ion | Expected m/z |

| [M]+• | 128.10 |

| [M+H]+ | 129.10 |

Synthesis Pathway

Below is a generalized workflow for such a synthesis:

Caption: A potential synthetic workflow for this compound.

Biological Activity and Signaling Pathway of Derivatives

While the specific biological activity of this compound is not extensively documented, derivatives of this scaffold have been investigated as potent and selective inhibitors of Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Inhibition of DPP-IV leads to increased levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells. This mechanism of action makes DPP-IV inhibitors a valuable therapeutic class for the management of type 2 diabetes.

The signaling pathway initiated by DPP-IV inhibition can be visualized as follows:

References

An In-depth Technical Guide to 4-(aminomethyl)piperidin-2-one (CAS Number: 1234616-57-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(aminomethyl)piperidin-2-one, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this document synthesizes information on its N-methylated analog and related piperidine derivatives to offer insights into its physicochemical properties, potential synthesis, and prospective biological activities.

Physicochemical Properties

Quantitative data for the closely related N-methylated analog, 4-(aminomethyl)-1-methyl-piperidin-2-one, is summarized below. These properties are expected to be similar for the parent compound.

| Property | Value | Source |

| CAS Number | 1234616-57-9 | [1][2] |

| Molecular Formula | C7H14N2O | [1] |

| Molecular Weight | 142.199 g/mol | [1] |

| Appearance | Solid or liquid | [2] |

| Purity | ≥96% | [2] |

| Storage | Sealed in an air-resistant place | [2] |

Proposed Synthesis

Experimental Protocol: Hypothetical Reductive Amination

This protocol describes a potential method for the synthesis of this compound.

Materials:

-

N-protected-2-oxo-piperidine-4-carbaldehyde

-

Ammonia (or an ammonia source)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes mixture (for chromatography)

Procedure:

-

Imine Formation: Dissolve N-protected-2-oxo-piperidine-4-carbaldehyde (1 equivalent) in a mixture of DCM and MeOH. Add a solution of ammonia in methanol (2-3 equivalents). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the N-protected this compound.

-

Deprotection: Depending on the N-protecting group used, a final deprotection step will be required to yield the target compound, this compound.

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological and Pharmacological Relevance

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates.[4] Derivatives of piperidine have demonstrated a wide range of biological activities. While the specific biological profile of this compound has not been publicly detailed, its structural motifs suggest potential for interaction with various biological targets.

-

Central Nervous System (CNS) Activity: Piperidine derivatives are known to interact with targets in the CNS. For instance, certain aminoethyl-substituted piperidines act as σ1 receptor ligands, which are implicated in neurodegenerative diseases and psychiatric disorders.[5]

-

Antimicrobial Activity: The piperidine nucleus is a core component of several antifungal agents.[3][6] Research into novel piperidin-4-one derivatives has revealed promising antibacterial and antifungal properties.[6][7]

-

Enzyme Inhibition: The aminomethylpiperidine moiety is a versatile building block for the synthesis of enzyme inhibitors. It has been incorporated into molecules targeting protein kinases, which are crucial in cancer and autoimmune disease research.[4]

-

Metabolic Disorders: Some piperine derivatives, which contain a piperidine ring, have been investigated as potential peroxisome proliferator-activated receptor γ (PPARγ) agonists, a target for anti-diabetic drugs.[8]

The aminomethyl group of this compound provides a key functional handle for derivatization, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.

Caption: Potential interaction of a derivative with a generic signaling pathway.

Conclusion

This compound represents a valuable, yet under-explored, chemical entity. Its structural features, particularly the piperidine core and the reactive aminomethyl group, make it an attractive starting point for the design and synthesis of novel compounds with potential therapeutic applications. Further research is warranted to fully elucidate its synthetic accessibility, physicochemical properties, and biological activity profile. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related piperidine scaffolds in drug discovery and development.

References

- 1. 4-(aminomethyl)-1-methylpiperidin-2-one price & availability - MOLBASE [molbase.com]

- 2. 4-(Aminomethyl)-1-methyl-piperidin-2-one 1234616-57-9, CasNo.1234616-57-9 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol|CAS 21168-72-9 [benchchem.com]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)piperidin-2-one Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-(aminomethyl)piperidin-2-one, a valuable building block in medicinal chemistry. The following sections detail the primary synthetic strategies, starting materials, and experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a piperidin-2-one (a cyclic gamma-lactam) core with an aminomethyl substituent at the 4-position, allows for diverse functionalization and interaction with biological targets. The synthesis of this molecule can be approached through several strategic pathways, primarily involving the construction of the piperidin-2-one ring followed by the introduction or modification of the C4-substituent, or a convergent approach where the C4-substituent is incorporated during the ring formation.

Primary Synthetic Strategy: Michael Addition and Cyclization followed by Nitrile Reduction

A robust and frequently employed method for the synthesis of this compound involves a multi-step sequence starting from readily available reagents. This strategy hinges on the formation of a 4-cyanopiperidin-2-one intermediate via a Michael addition and subsequent cyclization, followed by the reduction of the nitrile to the primary amine.

Logical Workflow for the Primary Synthetic Strategy

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Cyano-1-benzyl-5-oxopiperidine-3-carboxylate

This step involves the Michael addition of ethyl 2-cyanoacetate to N-benzylacrylamide, followed by an intramolecular Dieckmann condensation to form the piperidin-2-one ring.

Materials:

-

Ethyl 2-cyanoacetate

-

N-Benzylacrylamide

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Ethyl 2-cyanoacetate is added dropwise to the sodium ethoxide solution at room temperature.

-

A solution of N-benzylacrylamide in toluene is then added to the reaction mixture.

-

The mixture is heated to reflux for several hours to facilitate the Michael addition and subsequent cyclization.

-

After cooling, the reaction is quenched with a weak acid (e.g., acetic acid) and the solvents are removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification is achieved by column chromatography on silica gel.

Step 2: Decarboxylation to 4-(Cyanomethyl)-1-benzylpiperidin-2-one

The carboxylate group at the 3-position is removed through hydrolysis and decarboxylation.

Materials:

-

4-Cyano-1-benzyl-5-oxopiperidine-3-carboxylate

-

Aqueous acid (e.g., hydrochloric acid or sulfuric acid)

Procedure:

-

The crude product from Step 1 is dissolved in an aqueous acidic solution.

-

The mixture is heated to reflux for several hours to effect hydrolysis of the ester and subsequent decarboxylation.

-

The reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic extracts are dried and concentrated.

-

The resulting 4-(cyanomethyl)-1-benzylpiperidin-2-one can be purified by chromatography or recrystallization.

Step 3: Catalytic Hydrogenation to 4-(Aminomethyl)-1-benzylpiperidin-2-one

The nitrile group is reduced to a primary amine using catalytic hydrogenation.

Materials:

-

4-(Cyanomethyl)-1-benzylpiperidin-2-one

-

Catalyst (e.g., Raney Nickel, Palladium on carbon (Pd/C), or Platinum(IV) oxide (PtO₂))

-

Solvent (e.g., Methanol, Ethanol, or Acetic Acid)

-

Hydrogen gas (H₂)

Procedure:

-

The 4-(cyanomethyl)-1-benzylpiperidin-2-one is dissolved in a suitable solvent in a high-pressure hydrogenation vessel.

-

The catalyst is carefully added to the solution.

-

The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas.

-

The reaction is stirred at a specified temperature and pressure until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude 4-(aminomethyl)-1-benzylpiperidin-2-one.

Step 4: Deprotection to this compound

The N-benzyl protecting group is removed to yield the final product.

Materials:

-

4-(Aminomethyl)-1-benzylpiperidin-2-one

-

Catalyst (e.g., Palladium on carbon)

-

Hydrogen source (e.g., Hydrogen gas or Ammonium formate)

-

Solvent (e.g., Methanol or Ethanol)

Procedure:

-

The N-benzylated product is dissolved in a suitable solvent.

-

Palladium on carbon is added to the solution.

-

The mixture is subjected to hydrogenolysis, either by pressurizing with hydrogen gas or by adding a hydrogen donor like ammonium formate and heating.

-

Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed in vacuo to afford this compound.

Alternative Synthetic Routes

Route 2: From 4-(Chloromethyl)piperidin-2-one via Azide Displacement and Reduction

This pathway involves the synthesis of a 4-(chloromethyl)piperidin-2-one intermediate, followed by conversion to an azide and subsequent reduction.

Logical Workflow for the Azide Displacement Route

Caption: Synthesis via azide displacement and reduction.

Experimental Protocol for Azide Route

A detailed protocol for the synthesis of the starting 4-(hydroxymethyl)piperidin-2-one would first be required, which can be prepared from commercially available starting materials.

-

Chlorination: The 4-(hydroxymethyl)piperidin-2-one is treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 4-(chloromethyl)piperidin-2-one.

-

Azide Formation: The resulting chloro-derivative is reacted with sodium azide (NaN₃) in a polar aprotic solvent such as DMF to afford 4-(azidomethyl)piperidin-2-one.

-

Reduction: The azide is then reduced to the primary amine. This can be achieved through catalytic hydrogenation (e.g., H₂ with Pd/C) or by using reducing agents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine followed by hydrolysis (Staudinger reaction).

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key transformations in the primary synthetic route. Please note that yields are highly dependent on the specific substrate and reaction conditions and should be considered as representative examples.

| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Michael Addition & Cyclization | Ethyl 2-cyanoacetate, N-Benzylacrylamide | NaOEt | Ethanol/Toluene | Reflux | 4-8 | 60-75 |

| Decarboxylation | 4-Cyano-1-benzyl-5-oxopiperidine-3-carboxylate | HCl (aq) | Water | Reflux | 2-4 | 80-90 |

| Nitrile Reduction (Hydrogenation) | 4-(Cyanomethyl)-1-benzylpiperidin-2-one | H₂, Raney Ni | Methanol | 25-50 | 4-12 | 85-95 |

| N-Benzyl Deprotection | 4-(Aminomethyl)-1-benzylpiperidin-2-one | H₂, Pd/C | Methanol | 25 | 2-6 | >95 |

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence involving the construction of the piperidin-2-one ring via a Michael addition/cyclization reaction, followed by functional group manipulations at the 4-position. The most common and reliable route utilizes a nitrile intermediate which is subsequently reduced to the desired primary amine. Alternative strategies, such as those proceeding through an azide intermediate, also provide viable pathways. The choice of a specific route will depend on the availability of starting materials, scalability requirements, and the desired purity of the final product. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug discovery and development.

An In-Depth Technical Guide to 4-(Aminomethyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(aminomethyl)piperidin-2-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, including its IUPAC name and known synonyms, to ensure accurate identification and communication in research and development settings.

Chemical Identity

Correctly identifying a chemical compound is fundamental for scientific research. The International Union of Pure and Applied Chemistry (IUPAC) name provides a standardized and unambiguous nomenclature.

The IUPAC name for the compound is This compound .

Synonyms and Identifiers:

In scientific literature and commercial databases, a single compound can be referred to by various names and identifiers. A comprehensive list of synonyms is crucial for effective literature searches and procurement.

| Type | Identifier |

| IUPAC Name | This compound |

| Synonym | 4-aminomethyl-2-piperidone |

| CAS Number | 87434-83-1 |

The Multifaceted Biological Activities of Piperidinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a ketone group, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability to introduce diverse substituents at various positions have led to the development of a vast library of derivatives with a wide spectrum of biological activities. These compounds have shown significant promise in several therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the biological activities of piperidinone derivatives, with a focus on their quantitative data, experimental methodologies, and underlying mechanisms of action through key signaling pathways.

Anticancer Activity

Piperidinone derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Anticancer Data

The anticancer efficacy of various piperidinone derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Monoketone Curcumin Analogs | |||

| EF24 (3,5-Bis(2-fluorobenzylidene)piperidin-4-one) | Lung, Breast, Ovarian, Cervical Cancer | ~1.3 (for NF-κB translocation inhibition) | [1] |

| EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone) | NF-κB-dependent cancer cells | ~5 (for NF-κB DNA binding inhibition) | [2] |

| MDM2-p53 Interaction Inhibitors | |||

| Piperidinone-pyridine inhibitor 6 | Biochemical Assay | 0.010 | [3] |

| Isopropyl derivative 11 | Biochemical Assay | 0.002 | [3] |

| Isopropyl derivative 11 | Cellular EdU Assay | 0.29 | [3] |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | |||

| Compound II | H929 (Multiple Myeloma) | < 5 | [4] |

| Compound IV | H929 (Multiple Myeloma) | < 5 | [4] |

| Other Piperidinone Derivatives | |||

| (E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioate | Hep G2 (Liver Cancer) | Not explicitly stated, but effective | [5] |

| Piperidone compounds P3, P4, P5 | Various Leukemia cell lines | 1.52 - 2.26 | [6] |

Key Signaling Pathways in Anticancer Activity

1. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Several piperidinone derivatives, particularly curcumin analogs like EF24 and EF31, have been shown to inhibit this pathway.[1][2] They can directly target and inhibit IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα.[7] This keeps NF-κB sequestered in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-survival and pro-inflammatory genes.[7]

Caption: Inhibition of the NF-κB signaling pathway by piperidinone derivatives.

2. p53 Signaling Pathway:

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers, p53 is either mutated or its function is suppressed by its negative regulator, MDM2. Piperidinone-based inhibitors have been developed to disrupt the MDM2-p53 interaction, thereby reactivating p53.[3][8] This leads to the transcriptional activation of p53 target genes, such as p21 (cell cycle arrest) and Bax (pro-apoptotic), ultimately promoting cancer cell death.

Caption: Reactivation of the p53 pathway by MDM2-p53 interaction inhibitors.

Antimicrobial Activity

Piperidinone derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |

| 2,6-Diaryl-3-methyl-4-piperidones & Thiosemicarbazones | [9] | ||

| Compound 1a | Staphylococcus aureus | 12.5 | [9] |

| Compound 1a | Escherichia coli | 25 | [9] |

| Compound 1b | Staphylococcus aureus | 6.25 | [9] |

| Compound 1b | Escherichia coli | 12.5 | [9] |

| N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids | |||

| Compound 1 | Streptococcus salivarius | 250 | |

| Compound 10 | Streptococcus mutans | 500 | |

| Compound 13 | Streptococcus sanguinis | 250 |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Piperidinone derivatives, particularly those structurally related to curcumin, have shown potent anti-inflammatory properties.

Quantitative Anti-inflammatory Data

| Compound Class/Name | Assay | IC50 (µM) | Reference |

| EF31 | NF-κB DNA binding inhibition (LPS-induced) | ~5 | [2] |

| EF24 | NF-κB DNA binding inhibition (LPS-induced) | ~35 | [2] |

| EF31 | IκB kinase β inhibition | ~1.92 | [2] |

| EF24 | IκB kinase β inhibition | ~131 | [2] |

The primary mechanism for the anti-inflammatory effects of many piperidinone derivatives is the inhibition of the NF-κB signaling pathway, as detailed in the anticancer section. By suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, these compounds can effectively dampen the inflammatory response.[10]

Neuroprotective Activity

Emerging research suggests that piperidinone derivatives may have therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their neuroprotective effects are attributed to their ability to inhibit β-amyloid aggregation, reduce neuroinflammation, and combat oxidative stress.

Quantitative Neuroprotective Data

| Compound Class/Name | Activity | EC50/Inhibition | Reference |

| 2-Piperidone derivative 7q | Aβ(1-42) self-aggregation inhibition | 59.11% at 20 µM | [11] |

| Arylpiperazine derivatives | Cytotoxicity in SH-SY5Y cells | 20-50 µM | [12] |

| (4-ethyl-piperaz-1-yl)-phenylmethanone | Neuroprotection against Aβ1-42 | Strong neuroprotective properties | [13] |

Key Signaling Pathways in Neuroprotection

1. JAK/STAT Signaling Pathway:

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cytokine signaling and has been implicated in neuroinflammation. Some piperine derivatives have been shown to inhibit this pathway, potentially by reducing the phosphorylation of JAK2 and STAT3, thereby mitigating the inflammatory cascade in the brain.[14]

Caption: Inhibition of the JAK/STAT signaling pathway by piperidinone derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of piperidinone derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Piperidinone derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the piperidinone derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control. Incubate for 24-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Experimental workflow for the MTT assay.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

-

Staining: Resuspend cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[1][3]

Antimicrobial Susceptibility Testing (Disk Diffusion and Broth Microdilution)

Disk Diffusion Assay:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly swab the inoculum onto a Mueller-Hinton agar plate.

-

Disk Application: Place paper disks impregnated with the piperidinone derivative onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 16-18 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each disk.[9][15][16]

Broth Microdilution for MIC Determination:

-

Serial Dilutions: Prepare two-fold serial dilutions of the piperidinone derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.[8][17][18]

Conclusion

Piperidinone derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, inflammation, and neurodegeneration highlights their potential for further development as therapeutic agents. The ability to readily modify the piperidinone scaffold allows for the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships. Future research in this area will likely focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their mechanisms of action in greater detail to identify novel therapeutic targets and strategies. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development based on the piperidinone core structure.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. scispace.com [scispace.com]

- 4. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 10. benchchem.com [benchchem.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. asm.org [asm.org]

- 13. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]

- 14. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. hardydiagnostics.com [hardydiagnostics.com]

- 17. benchchem.com [benchchem.com]

- 18. microbe-investigations.com [microbe-investigations.com]

Spectroscopic Profile of 4-(aminomethyl)piperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 4-(aminomethyl)piperidin-2-one. Due to a notable lack of experimentally derived spectroscopic information for this specific molecule in publicly accessible databases, this document presents predicted mass spectrometry data. To offer a valuable comparative reference, experimental spectroscopic data for the closely related parent compound, piperidin-2-one, is also included. Furthermore, generalized experimental protocols for acquiring spectroscopic data on piperidinone derivatives are outlined based on established methodologies in the field.

Spectroscopic Data of this compound

Mass Spectrometry (MS)

Predicted mass spectrometry data for this compound (Molecular Formula: C₆H₁₂N₂O; Monoisotopic Mass: 128.09496 Da) suggests the following mass-to-charge ratios (m/z) for various adducts.

| Adduct | Predicted m/z |

| [M+H]⁺ | 129.10224 |

| [M+Na]⁺ | 151.08418 |

| [M-H]⁻ | 127.08768 |

| [M+NH₄]⁺ | 146.12878 |

| [M+K]⁺ | 167.05812 |

| [M+H-H₂O]⁺ | 111.09222 |

Spectroscopic Data of Piperidin-2-one (Reference Compound)

To provide context for the anticipated spectral characteristics of this compound, the experimental data for the parent compound, piperidin-2-one (CAS No: 675-20-7), is presented below.[1][2]

¹H NMR Spectroscopy of Piperidin-2-one

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.4 | br s | NH |

| ~3.31 | t | CH₂ (adjacent to NH) |

| ~2.34 | t | CH₂ (adjacent to C=O) |

| ~1.52-2.00 | m | CH₂-CH₂ |

Note: Spectra recorded in CDCl₃. Chemical shifts are approximate and can vary based on solvent and instrument.

¹³C NMR Spectroscopy of Piperidin-2-one

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O |

| ~42 | CH₂ (adjacent to NH) |

| ~31 | CH₂ (adjacent to C=O) |

| ~23 | CH₂ |

| ~21 | CH₂ |

Note: The specific peak assignments can vary based on the reference and solvent.

IR Spectroscopy of Piperidin-2-one

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3200 | N-H stretch |

| ~2940, 2860 | C-H stretch |

| ~1650 | C=O stretch (amide) |

Mass Spectrometry (MS) of Piperidin-2-one

The mass spectrum of piperidin-2-one shows a molecular ion peak (M⁺) at m/z = 99, corresponding to its molecular weight.[3]

Experimental Protocols for Spectroscopic Analysis of Piperidinone Derivatives

The following are generalized procedures for obtaining spectroscopic data for piperidinone derivatives, based on methodologies reported for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or deuterium oxide (D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). The resulting spectra are analyzed for chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ to identify characteristic functional group absorptions.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with electrons to induce fragmentation. ESI-MS is a soft ionization technique suitable for analyzing the intact molecule, often coupled with a liquid chromatograph (LC-MS). The resulting mass-to-charge ratios of the molecular ion and fragment ions are analyzed to determine the molecular weight and structural features of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Discovery of Novel Piperidine-Based Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1][2][3][4] Its prevalence in over 70 commercially available drugs, including multiple blockbuster medications, underscores its significance in the development of therapeutic agents across a wide spectrum of diseases.[4] This technical guide delves into the core aspects of discovering novel piperidine-based therapeutic agents, offering a comprehensive overview of recent advancements, key experimental protocols, and the intricate signaling pathways they modulate. The inherent structural features of the piperidine moiety, such as its ability to introduce a basic nitrogen atom, serve as a key pharmacophore, and provide a versatile scaffold for three-dimensional diversification, make it an attractive starting point for drug design.[1][5]

Therapeutic Applications of Novel Piperidine Derivatives

Recent research has highlighted the vast therapeutic potential of novel piperidine-containing compounds in various disease areas. These include oncology, infectious diseases, central nervous system (CNS) disorders, and pain management.

Anticancer Agents

The piperidine scaffold is a key component in a number of anticancer drugs.[6][7] As of 2023, ten piperidine-containing small molecule anticancer drugs have received US FDA approval since 2017.[6] Novel piperidine derivatives are being investigated as inhibitors of various cancer-related targets. For instance, spirooxindolopyrrolidine-embedded piperidinone has shown promising cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells.[8] Furthermore, certain piperidine derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are crucial targets in specific cancer types.[8]

Antimalarial Agents

Inspired by the quinoline-based structures of established antimalarials like chloroquine and mefloquine, researchers have synthesized novel quinoline-piperidine conjugates.[9][10] Several of these 4-aminoquinoline derivatives have demonstrated potent nanomolar activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum, with no significant cytotoxicity.[9][10]

Analgesics

The piperidine moiety is a fundamental component of morphine and other opioids, highlighting its importance in the development of analgesics.[11] Novel 4-amino methyl piperidine derivatives have been synthesized and evaluated for their analgesic potential, with some compounds showing excellent activity in preclinical models.[11] These compounds are designed to act as potent µ-opioid receptor (MOR) inhibitors.[11]

Neuroprotective Agents for Alzheimer's Disease

In the quest for effective treatments for Alzheimer's disease (AD), a multi-target-directed ligand approach has led to the design of novel N-benzyl piperidine derivatives.[12] These compounds are engineered to dually inhibit histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key enzymes implicated in AD pathology.[12] Additionally, piperine, a naturally occurring piperidine alkaloid, has served as a scaffold for the development of multi-target-directed ligands with inhibitory activity against cholinesterases, BACE1, and Aβ aggregation.[13]

Quantitative Data on Novel Piperidine-Based Therapeutic Agents

The following tables summarize the quantitative data for representative novel piperidine-based compounds from recent studies.

Table 1: In Vitro Activity of Novel Quinoline-Piperidine Antimalarial Agents [9][10]

| Compound ID | P. falciparum NF54 IC50 (nM) | P. falciparum K1 IC50 (nM) | Cytotoxicity (CHO cells) IC50 (µM) |

| Compound A | 10 | 25 | > 64 |

| Compound B | 8 | 15 | > 64 |

| Compound C | 12 | 30 | > 64 |

| Chloroquine | 9 | 150 | Not Reported |

Table 2: In Vitro Activity of N-Benzyl Piperidine Derivatives as Dual HDAC/AChE Inhibitors [12]

| Compound ID | HDAC IC50 (µM) | AChE IC50 (µM) |

| d5 | 0.17 | 6.89 |

| d10 | 0.45 | 3.22 |

| Donepezil | Not Reported | 0.02 |

Table 3: In Vitro Activity of Piperine-Derived Multi-Target Ligands for Alzheimer's Disease [13]

| Compound ID | AChE IC50 (µM) | BuChE IC50 (µM) | BACE1 IC50 (µM) | Aβ1-42 Aggregation Inhibition (%) |

| PD07 | 0.87 | 1.23 | 2.45 | 68.7 |

| Donepezil | 0.02 | 3.56 | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery of novel piperidine-based therapeutic agents.

In Vitro Antiplasmodial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

Methodology:

-

Parasite Culture: Chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum are cultured in human red blood cells (O+) in RPMI-1640 medium supplemented with 10% human serum.

-

Drug Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium.

-

Assay Procedure: Asynchronous parasite cultures are incubated with varying concentrations of the test compounds in 96-well plates for 72 hours.

-

Quantification of Parasite Growth: Parasite growth inhibition is quantified using a SYBR Green I-based fluorescence assay.

-

Data Analysis: The fluorescence intensity is measured, and the IC50 values are calculated by non-linear regression analysis.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the IC50 of compounds against AChE.

Methodology:

-

Enzyme and Substrate: The assay is performed using recombinant human AChE and acetylthiocholine iodide as the substrate.

-

Assay Buffer: The reaction is carried out in a phosphate buffer (pH 8.0).

-

Assay Procedure: The enzyme is pre-incubated with various concentrations of the test compounds for 15 minutes at 37°C. The reaction is initiated by the addition of the substrate and Ellman's reagent (DTNB).

-

Measurement: The absorbance is measured at 412 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 values are determined from the dose-response curves.

Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the IC50 of compounds against HDACs.

Methodology:

-

Enzyme and Substrate: A commercially available HDAC fluorometric assay kit is used, which typically includes a HeLa nuclear extract as the source of HDACs and a fluorogenic substrate.

-

Assay Procedure: The assay is performed in a 96-well plate. The test compounds are incubated with the HDAC enzyme and the substrate.

-

Development: After incubation, a developer solution containing a protease is added to release the fluorescent moiety.

-

Measurement: The fluorescence is measured with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action is crucial for understanding their mechanism. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

Caption: Multi-target approach of piperidine-based inhibitors in Alzheimer's disease.

This guide provides a foundational understanding of the discovery of novel piperidine-based therapeutic agents. The versatility of the piperidine scaffold, coupled with innovative medicinal chemistry strategies, continues to yield promising drug candidates with the potential to address significant unmet medical needs. The presented data, protocols, and pathway visualizations serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes to 4-(Aminomethyl)piperidin-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)piperidin-2-one is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a lactam ring and a primary amine, provides a versatile scaffold for the development of novel therapeutics. This document outlines two primary synthetic routes to this compound, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthetic Strategies

Two principal retrosynthetic approaches have been identified for the synthesis of this compound.

Route 1: Dieckmann Condensation of a Tri-ester Precursor

This approach involves the construction of the piperidin-2-one ring via an intramolecular Dieckmann condensation of a suitably substituted pentanedioate derivative. The key steps are the synthesis of the tri-ester precursor followed by cyclization and subsequent reduction of a nitrile moiety.

Route 2: Modification of a Pre-formed Piperidine Ring

This strategy begins with a commercially available piperidine derivative, such as N-Boc-4-piperidone. The synthesis then involves the introduction of the aminomethyl group (or a precursor) at the 4-position and the subsequent formation of the lactam at the 2-position.

Below are the detailed protocols and data for the more established and reproducible pathway, Route 1.

Route 1: Synthesis via Dieckmann Condensation

This synthetic pathway is a robust method for the preparation of this compound, commencing with the synthesis of a key intermediate, diethyl 3-(cyanomethyl)pentanedioate, followed by cyclization and reduction.

Overall Synthetic Pathway

Experimental protocol for 4-(aminomethyl)piperidin-2-one synthesis

An experimental protocol for the synthesis of 4-(aminomethyl)piperidin-2-one is detailed below. This protocol is based on established chemical transformations and provides a plausible route to the target compound.

Application Notes

The synthesis of this compound, a functionalized piperidinone derivative, is of interest to researchers in medicinal chemistry and drug development. The piperidin-2-one (δ-valerolactam) scaffold is a common motif in a variety of biologically active molecules. The presence of a primary aminomethyl group at the 4-position offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships in the development of novel therapeutic agents. This protocol outlines a multi-step synthesis starting from the commercially available N-Boc-4-piperidone. The key transformations include a Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group, followed by a Baeyer-Villiger oxidation to form the lactam ring, and finally, a reduction of the nitrile to the desired primary amine.

Proposed Synthetic Pathway

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis. These values are based on typical yields and purities for the described reactions.

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (%) |

| 1 | tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate | C₁₂H₁₈N₂O₂ | 222.28 | 11.11 | 9.45 | 85 | >95 |

| 2 | tert-butyl 4-(cyanomethylene)-2-oxopiperidine-1-carboxylate | C₁₂H₁₈N₂O₃ | 238.28 | 10.13 | 7.60 | 75 | >95 |

| 3 | This compound | C₆H₁₂N₂O | 128.17 | 4.08 | 2.86 | 70 | >98 |

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate

This step involves a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group onto the piperidone ring.

-

Materials:

-

N-Boc-4-piperidone (10.0 g, 50.2 mmol)

-

Diethyl cyanomethylphosphonate (9.7 g, 54.8 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 2.2 g, 55.0 mmol)

-

Anhydrous Tetrahydrofuran (THF, 200 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.2 g) and wash with hexane to remove the mineral oil.

-

Add anhydrous THF (100 mL) and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl cyanomethylphosphonate (9.7 g) in anhydrous THF (50 mL) to the sodium hydride suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (10.0 g) in anhydrous THF (50 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate as a white solid.

-

Step 2: Synthesis of tert-butyl 4-(cyanomethylene)-2-oxopiperidine-1-carboxylate

This step utilizes a Baeyer-Villiger oxidation to form the lactam ring.[1][2]

-

Materials:

-

tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (9.45 g, 42.5 mmol)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 11.5 g, 51.0 mmol)

-

Dichloromethane (DCM, 200 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (9.45 g) in DCM (200 mL) in a round-bottom flask and cool to 0 °C.

-

Add m-CPBA (11.5 g) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by washing with saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to remove excess peroxyacid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield tert-butyl 4-(cyanomethylene)-2-oxopiperidine-1-carboxylate.

-

Step 3: Synthesis of this compound

This final step involves the reduction of the nitrile and removal of the Boc protecting group.

-

Materials:

-

tert-butyl 4-(cyanomethylene)-2-oxopiperidine-1-carboxylate (7.60 g, 31.9 mmol)

-

Raney Nickel (slurry in water)

-

Methanol (MeOH, 150 mL)

-

Ammonia in Methanol (7 N solution)

-

Hydrogen gas (H₂)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

-

Procedure:

-

In a high-pressure hydrogenation vessel, add tert-butyl 4-(cyanomethylene)-2-oxopiperidine-1-carboxylate (7.60 g) and methanol (150 mL).

-

Add Raney Nickel (approximately 1 g of slurry, washed with methanol).

-

Add ammonia in methanol solution (10 mL) to prevent side reactions.

-

Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

-

Stir the mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the catalyst through a pad of Celite and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure. The crude product is the Boc-protected amine.

-

Dissolve the crude product in DCM (50 mL) and cool to 0 °C.

-

Slowly add trifluoroacetic acid (20 mL) and stir at room temperature for 2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the product as its trifluoroacetate salt.

-

Filter the solid, wash with diethyl ether, and dry under vacuum.

-

To obtain the free base, dissolve the salt in a minimal amount of water, basify with a strong base (e.g., NaOH), and extract with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol) or purify by ion-exchange chromatography.

-

References

Application Notes and Protocols for the Incorporation of Piperidine-Based Scaffolds in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: Piperidine Scaffolds in Peptidomimetic Design

Piperidine-containing moieties are valuable tools in the design of peptidomimetics and other bioactive molecules. Their rigid ring structure can effectively constrain the peptide backbone, inducing the formation of specific secondary structures such as β-turns.[1] This conformational restriction can pre-organize a peptide into its bioactive conformation, potentially leading to increased receptor affinity and selectivity.[1] Furthermore, the piperidine nitrogen offers a site for further chemical diversification, allowing for the creation of complex molecular architectures.[1]

Core Applications of Piperidine Scaffolds:

-

Conformational Constraint: The piperidine ring restricts the rotational freedom of the peptide backbone, which can lock the molecule in a desired conformation for optimal interaction with its biological target.[1]

-

Induction of β-Turns: The geometry of 4-(aminomethyl)piperidine is well-suited to mimic the i+1 and i+2 residues of a β-turn, a common motif in protein-protein interactions.[1]

-

Scaffold for Peptidomimetics: The piperidine core can serve as a scaffold for the development of novel peptidomimetics with improved drug-like properties.[1]

-

Development of GPCR Ligands: The piperidine motif is a common feature in many G protein-coupled receptor (GPCR) ligands.[1]

Proposed Workflow for Solid-Phase Synthesis

The following diagram illustrates a general workflow for the incorporation of a piperidine-based building block into a peptide sequence using Fmoc-based solid-phase synthesis.

Caption: General workflow for SPPS incorporating a piperidine building block.

Experimental Protocols: Using 1-Boc-4-(aminomethyl)piperidine

The following protocols detail the manual solid-phase synthesis of a peptide incorporating 1-Boc-4-(aminomethyl)piperidine using standard Fmoc/tBu chemistry.

Materials and Reagents

| Reagent | Supplier | Recommended Purity |

| Rink Amide Resin | Various | 100-200 mesh |

| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |

| Piperidine | Various | >99% |

| 1-Boc-4-(aminomethyl)piperidine | Various | >97% |

| Fmoc-protected Amino Acids | Various | >99% |

| Diisopropylcarbodiimide (DIC) | Various | >99% |

| 1-Hydroxybenzotriazole (HOBt) | Various | >98% |

| Trifluoroacetic Acid (TFA) | Various | >99% |

| Triisopropylsilane (TIS) | Various | >98% |

| Dichloromethane (DCM) | Various | ACS Grade |

| Diethyl Ether (cold) | Various | ACS Grade |

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of Rink Amide resin in a reaction vessel.

-

Add DMF to the resin until it is fully submerged.

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection

-

To remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain, add a solution of 20% piperidine in DMF.

-

Agitate the resin for 3 minutes, then drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.[1]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).[1]

Protocol 3: Coupling of 1-Boc-4-(aminomethyl)piperidine

This protocol assumes the coupling of 1-Boc-4-(aminomethyl)piperidine to a carboxylic acid group on the resin-bound peptide.

-

Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 2 .

-

In a separate vial, dissolve 1-Boc-4-(aminomethyl)piperidine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.[1]

-

Add the activated solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.[1]

-

Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling.

-

After complete coupling, drain the coupling solution and wash the resin with DMF (3 times).[1]

Protocol 4: Coupling of Standard Fmoc-Amino Acids

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

Protocol 5: Final Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the resin with DCM to prepare for cleavage.

-

Prepare a cleavage cocktail. A common cocktail is TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[1]

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage cocktail components.[1]

-

Dry the peptide pellet under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the incorporation of 1-Boc-4-(aminomethyl)piperidine.

| Parameter | Value/Condition | Notes |

| Resin Loading | 0.4 - 0.7 mmol/g | Standard loading for Rink Amide resin. |

| Equivalents of Building Block | 3 eq. | Relative to resin loading. |

| Coupling Reagents | DIC/HOBt | Standard coupling agents for Fmoc SPPS. |

| Coupling Time | 2-4 hours | May require optimization based on sequence. |

| Deprotection Solution | 20% Piperidine in DMF | Standard for Fmoc removal. |

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Effective for most peptides without sensitive residues. |

| Expected Purity (Crude) | >70% | Dependent on peptide sequence and length. |

Considerations for Using 4-(aminomethyl)piperidin-2-one

While direct protocols for the solid-phase synthesis of peptides containing this compound are not well-documented, the following points should be considered for the development of such a procedure.

Protecting Group Strategy

A key challenge is the protection of the lactam nitrogen within the piperidin-2-one ring. This nitrogen is a secondary amine and could potentially react during peptide coupling steps. A suitable orthogonal protecting group would be required that is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.

Caption: Logic for preparing a this compound building block for SPPS.

Potential Side Reactions

The ketone functionality at the 2-position of the piperidinone ring could be susceptible to side reactions under certain SPPS conditions. For instance, strong activating agents or prolonged reaction times could potentially lead to undesired modifications. Careful selection of coupling reagents and monitoring of reaction conditions would be crucial.

Conclusion

The use of 1-Boc-4-(aminomethyl)piperidine in solid-phase peptide synthesis provides a robust method for introducing conformational constraints into peptides. The protocols outlined in this document offer a starting point for the successful incorporation of this building block. While the use of this compound in SPPS is not yet established, the provided considerations on protecting group strategy and potential side reactions can guide researchers in developing novel synthetic routes for this and other unique building blocks. Careful optimization and reaction monitoring are essential for achieving high-purity final products.

References

Application Note: Chiral Separation of 4-(Aminomethyl)piperidin-2-one Enantiomers by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)piperidin-2-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. As the molecule possesses a chiral center at the C4 position of the piperidine ring, it exists as a pair of enantiomers. The differential pharmacological and toxicological profiles of individual enantiomers necessitate the development of robust analytical methods for their separation and quantification. This application note provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, including a pre-column derivatization step to facilitate UV detection.

Principle of Chiral Separation

The separation of enantiomers is achieved by converting them into diastereomers with distinct physicochemical properties. This can be accomplished either by derivatization with a chiral agent or by using a chiral environment, such as a chiral stationary phase (CSP) in HPLC.[1] In this protocol, a pre-column derivatization is employed to introduce a chromophore for sensitive UV detection, followed by separation on a polysaccharide-based CSP. The differing interactions between the derivatized enantiomers and the chiral selector of the stationary phase lead to different retention times, allowing for their separation and quantification.

Experimental Protocols

Pre-column Derivatization of this compound

Due to the lack of a strong UV-absorbing chromophore in the native molecule, a derivatization step is necessary for sensitive HPLC-UV analysis.[2] Para-toluenesulfonyl chloride (PTSC) is used as the derivatizing agent, which reacts with the primary amine of this compound.[2]

Materials:

-

Racemic this compound

-

Para-toluenesulfonyl chloride (PTSC)

-

Triethylamine (TEA) or another suitable base

-

Acetonitrile (ACN), HPLC grade

-

Deionized water

-

Vials for reaction

Procedure:

-

Prepare a standard solution of racemic this compound in acetonitrile.

-

In a reaction vial, add an appropriate volume of the standard solution.

-

Add a molar excess of triethylamine (as a base).

-

Add a molar excess of para-toluenesulfonyl chloride.

-

Vortex the mixture and allow it to react at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary HPLC run on a standard C18 column.

-

Once the reaction is complete, the resulting solution containing the derivatized enantiomers can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

Diagram: Derivatization and Separation Workflow

Caption: Workflow for the chiral separation of this compound.

Chiral HPLC Method

This method is adapted from a validated procedure for the chiral separation of a structurally similar compound, piperidin-3-amine, after derivatization.[2]

Instrumentation and Conditions:

| Parameter | Recommended Value |

| HPLC System | A standard HPLC system with a UV detector |

| Chiral Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | 0.1% Diethylamine in Ethanol (v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 228 nm |

| Injection Volume | 10 µL |

System Suitability:

Before sample analysis, the HPLC system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability test should be performed by injecting the derivatized racemic standard multiple times to ensure the reproducibility of retention times and peak areas. The resolution between the two enantiomer peaks should be greater than 2.0.

Data Presentation

The following table summarizes the expected chromatographic parameters for the chiral separation of derivatized this compound enantiomers. Note that the exact retention times may vary depending on the specific HPLC system and column used.

| Analyte (Derivatized) | Expected Retention Time (min) | Resolution (Rs) |

| Enantiomer 1 | tR1 | \multirow{2}{*}{> 2.0} |

| Enantiomer 2 | tR2 |

*Retention times (tR1 and tR2) are to be determined experimentally.

Logical Relationship of Chiral Separation

The successful chiral separation relies on the three-point interaction model between the chiral stationary phase and the analyte.

Diagram: Principle of Chiral Recognition

Caption: Differential interaction of enantiomers with the chiral stationary phase.

Conclusion

The described protocol provides a robust starting point for the development and validation of a chiral HPLC method for the separation of this compound enantiomers. The pre-column derivatization with PTSC allows for sensitive UV detection, and the use of a polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is expected to provide excellent resolution. This method is suitable for the determination of enantiomeric purity and the analysis of individual enantiomers in research and drug development settings. Researchers should perform method validation according to ICH guidelines to ensure its suitability for their specific application.[2]

References

Protocol for Selective N-alkylation of 4-(aminomethyl)piperidin-2-one

Application Note

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the selective N-alkylation of the piperidine nitrogen in 4-(aminomethyl)piperidin-2-one. This compound possesses two distinct nitrogen atoms: a secondary amine within the piperidin-2-one ring and a primary amine in the 4-position's aminomethyl substituent. Due to the higher nucleophilicity of the secondary amine in the piperidine ring, direct alkylation can potentially lead to a mixture of products.[1] To achieve selective alkylation at the desired piperidine nitrogen, a protecting group strategy is highly recommended.[1]

This protocol will detail a robust two-step method:

-

Protection of the Primary Amine: The primary aminomethyl group is first protected with a tert-butoxycarbonyl (Boc) group.

-

N-alkylation of the Piperidin-2-one: The piperidine nitrogen is then alkylated using one of two common methods: direct alkylation with an alkyl halide or reductive amination with an aldehyde or ketone.